molecular formula C7H4F2N2O B13662170 3-(Difluoromethoxy)isonicotinonitrile

3-(Difluoromethoxy)isonicotinonitrile

Cat. No.: B13662170
M. Wt: 170.12 g/mol
InChI Key: BHQPAXUWXDWZCR-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)isonicotinonitrile is a fluorinated pyridine derivative characterized by a difluoromethoxy (-OCF₂H) substituent at the 3-position of the isonicotinonitrile scaffold. This compound is of significant interest in medicinal chemistry and agrochemical research due to the electron-withdrawing nature of the difluoromethoxy group, which enhances metabolic stability and modulates physicochemical properties such as lipophilicity and solubility.

Properties

Molecular Formula

C7H4F2N2O

Molecular Weight

170.12 g/mol

IUPAC Name

3-(difluoromethoxy)pyridine-4-carbonitrile

InChI

InChI=1S/C7H4F2N2O/c8-7(9)12-6-4-11-2-1-5(6)3-10/h1-2,4,7H

InChI Key

BHQPAXUWXDWZCR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C#N)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)isonicotinonitrile typically involves the introduction of a difluoromethoxy group to the isonicotinonitrile core. One common method involves the reaction of 3-hydroxyisonicotinonitrile with difluoromethylating agents under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of reagents and solvents can be tailored to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)isonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)isonicotinonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can inhibit the TGF-β1-induced epithelial-mesenchymal transformation, which is relevant in the treatment of pulmonary fibrosis . The compound’s difluoromethoxy group contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 3-(difluoromethoxy)isonicotinonitrile, emphasizing structural variations, similarity scores, and functional implications:

Compound Name CAS Number Similarity Score Key Substituents Functional Implications
3,5-Difluoroisonicotinonitrile 1339175-72-2 0.66 -F at 3,5 positions Higher polarity due to fluorine atoms; reduced lipophilicity compared to difluoromethoxy
6-Fluoro-2-methoxynicotinonitrile 908279-57-2 0.65 -F at 6, -OMe at 2 Methoxy group enhances solubility but may decrease metabolic stability
3-Iodo-2-methoxyisonicotinonitrile 72716-86-0 0.63 -I at 3, -OMe at 2 Iodo substituent increases molecular weight; potential for radiolabeling applications
3-Amino-5-fluoro-6-methoxypyridine 886372-67-4 0.72 -NH₂ at 3, -F at 5, -OMe at 6 Amino group introduces hydrogen-bonding capacity; altered pharmacokinetic profile
3-(Difluoromethyl)-5-fluoro-...isonicotinonitrile N/A N/A -CF₂H at 3, -F at 5, -CH₂OH at 2 Difluoromethyl enhances stability; hydroxymethyl may improve water solubility

Key Observations:

Substituent Effects on Lipophilicity: The difluoromethoxy group in this compound offers a balance between lipophilicity (LogP ~2.1 predicted) and metabolic resistance, outperforming methoxy (-OMe) and amino (-NH₂) analogs.

Electronic Effects : Fluorine and difluoromethoxy groups withdraw electron density, stabilizing the pyridine ring and influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Biological Relevance: Compounds with difluoromethoxy substituents exhibit enhanced blood-brain barrier penetration compared to non-fluorinated analogs, making them candidates for CNS-targeted therapies.

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